Product packaging for 8-Nonenyl Acetate(Cat. No.:CAS No. 13038-22-7)

8-Nonenyl Acetate

Cat. No.: B080753
CAS No.: 13038-22-7
M. Wt: 184.27 g/mol
InChI Key: HUXQMCFHKGATCP-UHFFFAOYSA-N
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Description

8-Nonenyl Acetate (CAS 13038-22-7), also known as 9-Acetoxy-1-nonene and Acetic Acid 8-Nonenyl Ester, is a clear, colorless to light yellow liquid organic compound with the molecular formula C11H20O2 and a molecular weight of 184.28 g/mol . This ester is characterized by a density of approximately 0.88 g/cm³ and a boiling point of 155°C at 24 mmHg . It is supplied with a high purity of at least 98.0% as determined by GC analysis and is recommended to be stored at room temperature, ideally in a cool and dark place below 15°C . In scientific research, this compound serves as a valuable intermediate and precursor in organic synthesis. It is notably utilized in the synthesis of straight-chain Lepidopteran pheromones through one- or two-carbon homologation processes . Research demonstrates its specific application in the convenient synthesis of (Z/E)-8-dodecenyl acetates, which are identified as components of the Grapholitha molesta (Oriental Fruit Moth) sex pheromone . Furthermore, compounds like this compound are integral to studies involving modern synthetic methodologies, including transition metal-catalyzed reactions such as palladium-catalyzed decarbonylative dehydration of fatty acids and olefin metathesis, which are powerful tools for constructing complex molecules for agricultural and materials science applications . This product is intended For Research Use Only (RUO). It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, personal, or veterinary use. Researchers can typically procure this compound in various packaging options, such as 5 mL and 25 mL quantities .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O2 B080753 8-Nonenyl Acetate CAS No. 13038-22-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

non-8-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h3H,1,4-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXQMCFHKGATCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576680
Record name Non-8-en-1-yl acetate
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Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13038-22-7
Record name 8-Nonen-1-ol, 1-acetate
Source CAS Common Chemistry
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Record name Non-8-en-1-yl acetate
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Record name Non-8-enyl acetate
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Biosynthesis and Endogenous Production of 8 Nonenyl Acetate

Elucidation of Biosynthetic Pathways

The biosynthesis of 8-nonenyl acetate (B1210297) is believed to follow the general pathway established for Type I lepidopteran sex pheromones, which are typically straight-chain fatty acid derivatives. plos.orgresearchgate.netnih.gov This pathway is a multi-step process that begins with common fatty acid metabolism and concludes with specific enzymatic modifications to produce the final acetate ester. nih.govusda.gov While a complete pathway specifically for 8-nonenyl acetate has not been definitively elucidated in a single organism, the proposed sequence is based on extensive research on the biosynthesis of other moth pheromones. plos.orgnih.gov

The biosynthesis is hypothesized to originate from a C16 or C18 saturated fatty acid, such as palmitic acid or stearic acid, which are common products of fatty acid synthase (FAS). plos.orgnih.gov This initial precursor then undergoes a series of modifications, including desaturation and chain-shortening, to yield the C9 backbone with a double bond at the 8th position.

The key steps in the proposed biosynthetic pathway for this compound are:

De Novo Fatty Acid Synthesis: The process starts with the synthesis of a C16 or C18 fatty acyl-CoA from acetyl-CoA and malonyl-CoA via the fatty acid synthase complex. researchgate.net

Desaturation: A specific desaturase enzyme introduces a double bond into the fatty acyl chain. To produce an 8-enoyl intermediate from a longer chain precursor, a combination of desaturation and chain shortening would be necessary. The precise desaturase responsible for the C8-C9 double bond in a C9 chain is not yet identified.

Chain-Shortening: The resulting unsaturated fatty acyl-CoA is then subjected to a limited number of β-oxidation cycles to shorten the carbon chain to the required C9 length. plos.orgnih.gov This process is carefully controlled to stop at the correct chain length.

Reduction: The C9 unsaturated fatty acyl-CoA is then reduced to its corresponding alcohol, 8-nonen-1-ol (B109591), by a fatty acyl-CoA reductase (FAR). nih.govusda.gov

Acetylation: In the final step, the hydroxyl group of 8-nonen-1-ol is acetylated by an acetyl-CoA:fatty alcohol acetyltransferase (ATF) to form this compound. d-nb.info

Enzymatic Mechanisms and Catalysis In Vivo

The in vivo formation of this compound is dependent on the coordinated action of several classes of enzymes, each with specific catalytic functions.

Desaturases: These enzymes are critical for introducing double bonds at specific positions in the fatty acyl chain. nih.govscienceopen.com They are typically membrane-bound enzymes that utilize molecular oxygen and a reducing agent, such as NADH or NADPH, to create a double bond. The specificity of the desaturase determines the position of the unsaturation in the final pheromone molecule.

Fatty Acyl-CoA Reductases (FARs): This family of enzymes catalyzes the reduction of the fatty acyl-CoA to a fatty alcohol. nih.govusda.gov This is a crucial step as it converts the fatty acid derivative into the immediate precursor for the final acetylation. The substrate specificity of FARs can play a role in determining the final pheromone components produced by an insect. frontiersin.org

Acetyl-CoA:Fatty Alcohol Acetyltransferases (ATFs): The final step in the biosynthesis of this compound is the esterification of 8-nonen-1-ol. This reaction is catalyzed by an acetyltransferase that transfers an acetyl group from acetyl-CoA to the fatty alcohol. d-nb.info While the involvement of such enzymes is well-established, a specific insect acetyltransferase responsible for the production of straight-chain alkyl acetate pheromones has yet to be definitively identified. d-nb.info Research has shown that acetyltransferases from other organisms, such as the yeast Saccharomyces cerevisiae (ATF1) and the plant Euonymus alatus (EaDAcT), can efficiently acetylate insect pheromone alcohols in engineered systems, suggesting a conserved enzymatic mechanism. d-nb.info

Table 1: Key Enzyme Classes in the Biosynthesis of this compound

Enzyme Class Function Substrate(s) Product(s)
Fatty Acid Synthase (FAS) De novo synthesis of fatty acids Acetyl-CoA, Malonyl-CoA C16/C18 Saturated Fatty Acyl-CoA
Desaturase Introduction of double bonds Saturated/Unsaturated Fatty Acyl-CoA Unsaturated Fatty Acyl-CoA
β-oxidation Enzymes Chain-shortening of fatty acids Long-chain Fatty Acyl-CoA Short-chain Fatty Acyl-CoA
Fatty Acyl-CoA Reductase (FAR) Reduction of fatty acyl-CoA 8-Nonenoyl-CoA 8-Nonen-1-ol
Acetyltransferase (ATF) Acetylation of fatty alcohol 8-Nonen-1-ol, Acetyl-CoA This compound

Identification of Biological Precursors

The primary biological precursors for the de novo synthesis of this compound are fundamental molecules derived from central metabolism.

The foundational building block for the entire biosynthetic pathway is acetyl-CoA . researchgate.net It is produced from the catabolism of carbohydrates, fats, and proteins and serves as the primer molecule for fatty acid synthesis. Malonyl-CoA , formed from the carboxylation of acetyl-CoA, provides the two-carbon units for the elongation of the fatty acid chain. researchgate.net

The direct precursors that are modified by the pheromone-specific enzymes are long-chain saturated fatty acids, primarily palmitic acid (C16:0) and stearic acid (C18:0) . plos.orgnih.gov These are then converted into unsaturated, chain-shortened intermediates.

The immediate precursors to the final product are:

8-Nonenoyl-CoA: This is the C9 unsaturated fatty acyl-CoA that is the substrate for the fatty acyl-CoA reductase.

8-Nonen-1-ol: This fatty alcohol is the direct precursor that undergoes acetylation to yield this compound. d-nb.info

Advanced Synthetic Methodologies for 8 Nonenyl Acetate and Analogues

Stereoselective Synthesis Approaches

The biological activity of pheromones is often dependent on the specific stereochemistry of their double bonds. Consequently, developing synthetic methods that afford high stereoselectivity is of paramount importance.

Z-Selective Olefin Metathesis Strategies

Z-selective olefin metathesis has emerged as a powerful tool for the synthesis of cis-olefin-containing insect pheromones, including analogues of 8-nonenyl acetate (B1210297). Current time information in Bangalore, IN.rsc.org This strategy often utilizes specialized ruthenium-based catalysts that preferentially form the Z-isomer. For instance, ruthenium-based catalysts bearing a bidentate N-heterocyclic carbene (NHC) moiety or chelate dithiolate ligands have demonstrated moderate to high Z-selectivity in the cross-metathesis of terminal alkenes. purdue.edu

The choice of catalyst is critical. A family of functional-group tolerant, ruthenium-based Z-selective metathesis catalysts, such as the nitrato-type catalyst 1 (Figure 1), has shown improved activity, stability, and selectivity over previous generations. Current time information in Bangalore, IN. Furthermore, the development of cyclometalated ruthenium-based metathesis catalysts has led to near-perfect Z-selectivity (>95% in most cases) in various metathesis reactions. organic-chemistry.org For example, the reaction of 1-hexene (B165129) and 8-nonenyl acetate catalyzed by one such advanced catalyst resulted in a 71% yield with no observable formation of the E-isomer. organic-chemistry.org

ReactantsCatalyst TypeYieldZ-SelectivityReference
This compound, 1-PenteneRuthenium-based~65%~85% Current time information in Bangalore, IN., pearson.com
8-Nonenol, 1-Pentene (followed by acetylation)Ruthenium-based73% (cross-metathesis), 90% (acetylation)86% Current time information in Bangalore, IN., pearson.com
This compound, 1-HexeneRuthenium-based71%95% purdue.edu
This compound, 1-HexeneCyclometalated Ruthenium71%>99% organic-chemistry.org

Stereocontrolled Coupling Reactions

Stereocontrolled coupling reactions provide an alternative and powerful approach to the synthesis of specific alkene stereoisomers. These methods, often catalyzed by transition metals like palladium or nickel, allow for the precise construction of C-C bonds with defined geometry.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org It is a potent method for carbon-carbon bond formation and has been utilized in the synthesis of complex natural products. purdue.edu The Negishi coupling is particularly valuable for creating sp3-sp2, sp2-sp2, and sp-sp2 carbon bonds, offering a broad scope. wikipedia.org For the synthesis of Z-alkenes, the stereochemical outcome can be highly dependent on the choice of ligand. organic-chemistry.org The alkyne bromoboration–Negishi coupling tandem process has been highlighted as a widely applicable and highly selective route to trisubstituted alkenes. nih.gov

Suzuki-Miyaura Coupling: This cross-coupling reaction pairs an organoboron compound (like a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org It is extensively used for creating biaryl linkages, conjugated dienes, and styrenes. libretexts.org For the synthesis of Z-alkenes, specific conditions and ligands are crucial. For instance, the use of bisphosphine ligands with a large P-Pd-P bite angle in the Suzuki-Miyaura coupling of 1,1-dichloro-1-alkenes with 9-alkyl-9-BBN reagents has enabled the synthesis of Z-chlorinated internal alkenes with high selectivity. organic-chemistry.org While some Suzuki couplings can result in a mixture of isomers, the use of specific bases like cesium fluoride (B91410) (CsF) or tetrabutylammonium (B224687) fluoride (nBu4NF) can significantly improve the selectivity for the desired stereoisomer. pnas.org

Kumada Coupling: This reaction employs a Grignard reagent and an organic halide, catalyzed by nickel or palladium, to form carbon-carbon bonds. wikipedia.org It is one of the earliest catalytic cross-coupling methods developed. wikipedia.org The Kumada coupling can be stereoselective, and the choice of catalyst allows for greater control over the final product's configuration. pearson.com For example, using specific Grignard reagents and catalysts, it is possible to generate either the E or Z configuration in an alkene. pearson.com However, couplings involving vinylic Grignard reagents can sometimes proceed without complete stereospecificity, leading to a mixture of cis- and trans-alkenes. wikipedia.org

Chemoenzymatic Synthesis Techniques

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts (enzymes). This approach is particularly advantageous for producing chiral molecules with high enantiomeric purity. In the context of this compound and its analogues, enzymes, especially lipases, are often employed for key transformations.

Lipases are widely used for the kinetic resolution of racemic alcohols through transesterification. diva-portal.org In a typical process, a lipase (B570770) selectively acylates one enantiomer of a racemic alcohol, allowing for the separation of the faster-reacting enantiomer (as its acetate ester) from the unreacted, slower-reacting enantiomer. For example, Pseudomonas fluorescens lipase has been used in the resolution of 2-substituted primary alcohols, which are precursors to chiral lactones, key intermediates for various biologically active compounds. diva-portal.org

The choice of enzyme and reaction conditions is critical for achieving high enantioselectivity. Lipases such as Candida antarctica lipase (CAL-B), Candida cylindracea lipase (CCL), and porcine pancreas lipase (PPL) have been screened for their effectiveness in these resolutions. diva-portal.org The solvent also plays a crucial role; for instance, changing the solvent from dichloromethane (B109758) to toluene (B28343) can significantly improve the conversion and yield in an enzymatic resolution. diva-portal.org

This strategy can be applied to synthesize chiral building blocks for pheromones. A racemic alcohol precursor to a pheromone analogue can be resolved using a lipase and an acyl donor like vinyl acetate. The resulting optically pure alcohol and its corresponding acetate can then be carried forward through further chemical steps to yield the final enantiomerically pure target molecule. diva-portal.org The modularity of this approach allows for the synthesis of various natural and unnatural products. nih.gov

Development of Novel Synthetic Routes

The quest for more efficient and versatile methods for synthesizing this compound and its analogues has led to the development of novel synthetic routes that often feature modularity and the strategic incorporation of functional groups.

Modular Assembly Techniques

Modular assembly, or a building-block approach, is a synthetic strategy where complex molecules are constructed by coupling smaller, pre-synthesized fragments or modules. This approach offers significant flexibility and efficiency, allowing for the rapid generation of a library of analogues by varying the constituent modules. nih.gov

In the context of pheromone synthesis, a modular approach could involve synthesizing a key functionalized fragment, such as an alcohol or acetate with a terminal alkyne, which can then be coupled with various other fragments to produce a range of final products. organic-chemistry.org This strategy is particularly powerful when combined with convergent synthesis, where different parts of the molecule are synthesized separately and then joined together near the end of the synthetic sequence.

The concept of modular assembly has been successfully applied to the synthesis of complex natural products, including nematode-derived modular metabolites (NDMMs), where simple building blocks from primary metabolism are assembled into complex signaling molecules. nih.gov This biosynthetic strategy provides inspiration for chemical syntheses. For pheromone analogues, this could mean coupling a functionalized C9-chain (like a derivative of 8-nonenol) with various other alkyl or functionalized fragments using robust and selective coupling reactions.

Functionalized Olefin Incorporation

The ability to incorporate functionalized olefins directly into synthetic sequences is a key aspect of modern organic synthesis, greatly enhancing efficiency. Olefin metathesis, in particular, has proven to be highly effective in this regard. Current time information in Bangalore, IN.rsc.org

The use of functionalized terminal olefins, such as those containing alcohol or acetate groups, is attractive due to the wide commercial availability of these starting materials. Current time information in Bangalore, IN.pearson.com For example, 8-nonenol and this compound themselves are functionalized olefins that can be used as starting materials in Z-selective cross-metathesis reactions. Current time information in Bangalore, IN.pearson.com The direct reaction of this compound with another terminal olefin, catalyzed by a Z-selective ruthenium catalyst, provides a direct route to the desired longer-chain acetate. Current time information in Bangalore, IN.pearson.com

Research has shown that while reactions with alcohol-containing substrates like 8-nonenol sometimes result in slightly higher yields and selectivity compared to their acetate counterparts, Z-olefins with acetate functionality can be readily prepared using modern catalysts. Current time information in Bangalore, IN.pearson.com This tolerance for functional groups like acetates and alcohols is a significant advantage of contemporary metathesis catalysts, streamlining the synthesis of insect pheromones and reducing the need for protecting group manipulations. Current time information in Bangalore, IN.

Ecological Roles and Biological Activities of 8 Nonenyl Acetate

Function as Insect Pheromone and Attractant

Pheromones are chemical signals released by an organism that trigger a specific reaction in another individual of the same species. eolss.net These compounds are renowned for their potency and specificity. phytojournal.com In the vast chemical language of insects, acetates with chain lengths of 10 to 18 carbon atoms are common components of sex pheromones, particularly in moths (Lepidoptera). wikipedia.org 8-Nonenyl acetate (B1210297) fits this structural profile and has been identified as a key pheromonal component for several insect species, primarily functioning to attract mates.

Female moths typically release complex blends of long-chain, fatty acid-derived molecules, including acetates, to attract males from a distance. phytojournal.comnih.gov The specific composition and ratio of these compounds are often crucial for reproductive isolation between closely related species. nih.gov Both the (Z) (cis) and (E) (trans) isomers of 8-dodecenyl acetate, a compound structurally related to 8-nonenyl acetate, have been identified as major sex pheromone components for various moth species within the Tortricidae family. researchgate.net For instance, the sex pheromone of Cryptophlebia leucotreta is a mixture of (E)-8- and (Z)-8-dodecenyl acetate. researchgate.net Similarly, (Z)-8-dodecenyl acetate is the primary pheromone component for Cryptophlebia batrachopa and is also found in Cydia notanthes and Cryptophlebia ombrodelta. researchgate.net This highlights the prevalence of the C8 double bond in acetate pheromones within this insect order.

Interactive Table: Lepidopteran Species Utilizing 8-Dodecenyl Acetate Isomers as Sex Pheromones

SpeciesFamilyIsomer(s)Function
Cryptophlebia leucotretaTortricidae(E)-8-dodecenyl acetate & (Z)-8-dodecenyl acetateFemale-produced sex pheromone
Cryptophlebia batrachopaTortricidae(Z)-8-dodecenyl acetateMajor component of female sex pheromone
Cydia notanthesTortricidae(Z)-8-dodecenyl acetateMain component of sex pheromone
Cryptophlebia ombrodeltaTortricidae(Z)-8-dodecenyl acetateMain component of sex pheromone

Beyond attracting mates, pheromones can signal aggregation or alarm. Aggregation pheromones attract individuals of both sexes for purposes such as defense, mate selection, or overcoming host resistance. wikipedia.org While some defensive compounds in ladybird beetles have been co-opted to also function as aggregation pheromones, the role of this compound in this context is not well-documented. researchgate.net

Alarm pheromones, conversely, warn conspecifics of danger. nih.gov In some ant species and thrips, certain acetates are known components of alarm or defensive secretions. researchgate.net For example, decyl and dodecyl acetates are identified as larval alarm pheromone components in the western flower thrips, Frankliniella occidentalis. researchgate.net While this points to the role of similar acetate structures in alarm signaling, the specific function of this compound as an aggregation or alarm pheromone requires further investigation. The use of a single chemical for multiple functions, known as semiochemical parsimony, is a common phenomenon in insects. mdpi.com

The stereochemistry of a pheromone molecule, specifically the configuration around a double bond (cis/Z vs. trans/E), is critical for its biological activity. Different isomers can elicit varied, or even opposite, behavioral responses. researchgate.net In field trials with Cryptophlebia species, the response of males was highly dependent on the isomeric ratio of 8-dodecenyl acetate. C. batrachopa males were primarily attracted to pure (Z)-8-dodecenyl acetate, with attraction dropping significantly if the mixture contained more than 10% of the (E) isomer. researchgate.net Conversely, C. leucotreta males were caught predominantly by traps baited with mixtures containing more than 10% of the (E) isomer and were not attracted to the pure (Z) isomer at all. researchgate.net

Electroantennogram (EAG) studies, which measure the electrical response of an insect's antenna to an odor, can quantify these differences in perception. For instance, in the codling moth, Laspeyresia pomonella, cis-8-dodecenyl acetate was found to inhibit the male's response to the primary sex attractant, and EAG recordings showed that it elicited complex electrical signals in the antennae and inhibited the response to the attractant molecule. nih.gov This demonstrates that specific isomers can act not only as attractants but also as inhibitors, playing a key role in maintaining species-specific communication channels. researchgate.netnih.gov

Role in Inter- and Intraspecific Chemical Communication

Chemical communication is a fundamental aspect of insect life, governing interactions both within a species (intraspecific) and between different species (interspecific). frontiersin.orgnih.gov

Intraspecific Communication: As established, the primary intraspecific role of this compound and related compounds is as a pheromone, mediating interactions between individuals of the same species for mating. eolss.net This chemical dialogue is essential for reproductive success. phytojournal.com

Interspecific Communication: In interspecific interactions, semiochemicals are termed allelochemicals. eolss.net These can be further classified. For example, a kairomone is a substance emitted by one species that benefits a second species that receives it, such as a predator using a prey's pheromone to locate it. wikipedia.org Conversely, an allomone benefits the emitter by modifying the behavior of the receiver, such as a plant releasing a compound to deter a herbivore. eolss.net Parasitoid flies, for instance, are known to eavesdrop on the chemical signals of their ant hosts to locate them. frontiersin.org While this compound's role as a pheromone is well-studied, its function as a kairomone for predators or an allomone in other contexts is an area for further research.

Defensive Secretions and Repellent Properties (referencing related nonyl acetates)

Many insects produce chemical secretions for defense against predators. researchgate.netnih.gov These substances are often repellent or toxic. Blends of long-chain acetates are found in the defensive secretions of various insects, including thrips, sawflies, and some beetles. researchgate.net In thrips, these secretions containing acetates are known to act as repellents against predatory ants. researchgate.net Similarly, the defensive secretions of certain millipede species contain a variety of compounds, including fatty acid esters, that are believed to deter predators and may also possess antimicrobial properties. nih.gov

Research has also explored the repellent and insecticidal properties of nonyl acetate itself. One study investigated its potential against stored product pests, finding it had a notable mortality effect on Sitophilus oryzae (the rice weevil) over time, suggesting it could be a useful component in pest control strategies. researchgate.net

Modulation of Plant-Insect Interactions (referencing related nonyl acetates in plant volatiles)

Plants produce a vast array of volatile organic compounds (VOCs) that mediate their interactions with the surrounding environment, including insects. nih.gov These volatiles can serve to attract pollinators, repel herbivores, or even attract the natural enemies of those herbivores. researchgate.netdntb.gov.ua

Non-volatile metabolites in plants can act as defensive compounds, while volatile compounds, including esters like acetates, play a crucial role in long-distance signaling. nih.gov The emission of specific VOC blends can be induced by herbivore feeding, and this information can be used by predatory or parasitoid insects to locate their prey. nih.gov Terpenoids are a major class of these compounds, serving as both defense chemicals and attractants for natural enemies. nih.gov While the specific role of this compound as a plant volatile is not extensively detailed, the presence of various esters in plant emissions is common. These compounds can influence insect behavior, such as feeding and egg-laying site selection. nih.gov The intricate chemical dialogue between plants and insects is a cornerstone of chemical ecology, and compounds like nonyl acetates are part of this complex communication network. nih.gov

Mechanistic Insights into 8 Nonenyl Acetate Bioactivity

Olfactory Receptor Binding and Activation

The bioactivity of 8-nonenyl acetate (B1210297), particularly its role as a semiochemical, is initiated by its binding to specific olfactory receptors (ORs) located in the membranes of olfactory receptor neurons. nih.gov These receptors are typically G-protein coupled receptors (GPCRs), which are characterized by seven transmembrane domains. nih.govgoogle.com The interaction between an odorant molecule like 8-nonenyl acetate and an OR is a highly specific event, akin to a lock and key mechanism, where the chemical structure of the odorant determines its ability to bind to and activate the receptor. scbt.com

Upon binding of this compound to an OR, a conformational change is induced in the receptor protein. scbt.com This structural change is the first step in converting the chemical signal of the odorant into an electrical signal that the nervous system can interpret. nih.gov While the specific olfactory receptors that bind this compound have not been definitively identified in all relevant species, research on related compounds and the general principles of olfaction suggest that the binding is mediated by a combination of shape and electronic complementarity between the acetate and the receptor's binding pocket. researchgate.netgardp.org The process is not always a one-to-one interaction; a single odorant can be recognized by multiple receptors, and a single receptor can be activated by multiple odorants, a concept known as combinatorial coding. nih.gov This combinatorial activation allows for the discrimination of a vast array of different scents.

Signal Transduction Pathways in Chemoreception

The binding of this compound to an olfactory receptor triggers a cascade of intracellular events known as a signal transduction pathway. This process amplifies the initial signal and converts it into a cellular response. In chemoreception, this typically involves the activation of a G-protein associated with the olfactory receptor. google.comnih.gov

Once the G-protein is activated, it often stimulates an enzyme called adenylyl cyclase. This enzyme then catalyzes the conversion of ATP into cyclic AMP (cAMP), a secondary messenger molecule. nih.gov The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated ion channels in the cell membrane. The influx of ions, such as calcium and sodium, through these channels depolarizes the olfactory receptor neuron, generating an electrical signal or action potential. This electrical impulse is then transmitted to the brain for processing, leading to the perception of the odor. nih.gov

The entire process, from the initial binding of the odorant to the generation of the nerve impulse, is a rapid and highly regulated sequence of events. The signal is terminated by enzymes that degrade the odorant and mechanisms that inactivate the receptor and the downstream signaling components, preparing the neuron to detect new olfactory stimuli. frontiersin.org

Structure-Activity Relationship (SAR) Studies of this compound and Related Compounds

Structure-activity relationship (SAR) studies are crucial for understanding how the molecular structure of a compound like this compound influences its biological activity. gardp.orgslideshare.net These studies involve systematically modifying the chemical structure and observing the resulting changes in biological effect, providing insights into the key features required for receptor interaction and activation. researchgate.net

Impact of Stereochemistry on Biological Potency

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of a compound. nih.govnih.govresearchgate.net For chiral molecules, which exist as non-superimposable mirror images (enantiomers), one enantiomer may exhibit significantly higher potency than the other. nih.govijpsjournal.com This is because biological receptors are themselves chiral and can preferentially bind to one enantiomer over the other. nih.gov

In the context of this compound, while it does not possess a chiral center in its most common form, related compounds and pheromones often do. Studies on similar molecules have demonstrated that the specific stereoisomer can be critical for biological function. For instance, in some insects, only one specific enantiomer of a pheromone is active, while the other may be inactive or even inhibitory. researchgate.net This highlights the importance of a precise three-dimensional fit between the ligand and its receptor for optimal biological response. nih.gov

Influence of Chain Length and Saturation on Receptor Affinity

The length and degree of saturation of the carbon chain in fatty acid derivatives like this compound are critical determinants of their receptor affinity and biological activity.

Chain Length: Research has consistently shown that altering the length of the alkyl chain can significantly affect a molecule's interaction with its receptor. nih.govulaval.ca For instance, studies on analogues have revealed that both increasing and decreasing the chain length from an optimal size can lead to a decrease in activity. nih.gov This suggests the presence of a specific-sized hydrophobic pocket in the receptor that accommodates the alkyl chain. researchgate.net A chain that is too short may not fully engage with the binding pocket, while one that is too long may cause steric hindrance, both resulting in reduced affinity. acs.org

Molecular and Cellular Targets of Action (referencing related nonyl acetates)

The primary molecular targets of this compound in the context of chemoreception are the olfactory receptors. google.com However, related nonyl acetates and other similar compounds can have broader molecular and cellular targets, influencing various physiological processes.

For example, acetate itself is a key molecule in cellular metabolism. It can be converted to acetyl-CoA, which plays a central role in energy metabolism and the acetylation of proteins, including histones. frontiersin.org Histone acetylation is a critical epigenetic modification that regulates gene expression. frontiersin.org While it is not established that this compound directly participates in these pathways, the acetate moiety is a fundamental building block in cellular processes.

Advanced Analytical Methodologies for 8 Nonenyl Acetate Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for both the qualitative and quantitative analysis of 8-nonenyl acetate (B1210297) and its isomers. This powerful combination allows for the separation of volatile compounds in a mixture followed by their identification based on their unique mass fragmentation patterns.

For qualitative analysis, the mass spectrometer component of the GC-MS provides a fingerprint-like mass spectrum for a compound eluting from the GC column. This spectrum is generated by electron ionization (EI), which fragments the molecule into characteristic ions. The resulting pattern of mass-to-charge (m/z) ratios is compared against spectral libraries, such as the NIST library, for positive identification. mdpi.com For nonyl acetate, a closely related compound often used as a standard, key qualifier ions for identification include m/z ratios of 43, 56, 70, 98, and 126. mdpi.com The analysis of (6Z)-nonenyl acetate, an isomer of 8-nonenyl acetate, shows a top peak at m/z 43. nih.gov The high selectivity of tandem mass spectrometry (GC-MS/MS) can be employed for the unequivocal identification of trace-level isomers, such as 3Z-nonenyl acetate, in complex matrices. acs.org

Quantitative analysis via GC-MS involves measuring the abundance of the compound. This is typically achieved by using an internal standard, a known amount of a different compound added to the sample. mdpi.com The ratio of the peak area of the analyte (this compound) to the peak area of the internal standard is used to calculate the concentration of the analyte. This method effectively corrects for variations in sample injection volume and potential analyte loss during sample preparation. tandfonline.com Nonyl acetate is frequently used as an internal standard in the analysis of volatile compounds, including research on fruits and plants. mdpi.comoup.com

A typical GC-MS setup for analyzing such acetates involves:

GC Column: A capillary column, often with a stationary phase like DB-5MS. mdpi.com

Injector: Operated in splitless mode to maximize the transfer of analytes to the column. mdpi.com

Oven Program: A temperature gradient is used to separate compounds based on their boiling points and interactions with the stationary phase. A representative program might start at 50°C, ramp up to 250°C, and then hold for a period. mdpi.com

MS Detector: Operates in electron impact (EI) mode, with a standard ionization energy of 70 eV and a mass scanning range of approximately m/z 35–335. mdpi.com

Gas Chromatography-Electroantennographic Detection (GC-EAD) for Bioactivity Profiling

To understand the biological relevance of this compound, particularly in insect chemical communication, Gas Chromatography-Electroantennographic Detection (GC-EAD) is the premier analytical method. This technique links the separation power of gas chromatography with the sensitivity of an insect's antenna, which acts as a biological detector. It allows researchers to pinpoint exactly which compounds in a complex volatile blend are perceived by the insect.

The process involves splitting the effluent from the GC column into two paths. One path leads to a standard GC detector (like a Flame Ionization Detector, FID), which generates a chromatogram of all separated compounds. The other path directs the effluent over an excised insect antenna. Electrodes placed on the antenna record any nerve impulses (depolarizations) generated when a biologically active compound passes over it.

When a peak on the EAD recording aligns with a peak on the FID chromatogram, it signifies that the corresponding compound is biologically active. science.gov Research has utilized this method to screen volatiles from various sources to identify semiochemicals. For instance, in a study on the oriental fruit fly, Bactrocera dorsalis, GC-EAD analysis of host fruit volatiles identified 20 compounds that elicited antennal responses. usda.gov A subsequent blend of weakly EAD-active compounds, which included nonyl acetate, demonstrated female-biased attraction. usda.gov While this study focused on nonyl acetate, the methodology is directly applicable to assessing the bioactivity of this compound and its isomers in relevant insect species.

Advanced Chromatographic Separation Techniques for Isomers

The separation of isomers (compounds with the same molecular formula but different structures) presents a significant analytical challenge. This compound can exist as multiple positional isomers (e.g., 8-, 7-, 6-nonenyl acetate) and geometric isomers (E/Z or cis/trans at the double bond). Standard GC methods may not be sufficient to resolve these closely related structures.

High-performance liquid chromatography (HPLC) offers alternative selectivity for isomer separation. While normal-phase chromatography has been used, it can suffer from poor reproducibility. nih.govmolnar-institute.com Advanced methods using reversed-phase HPLC with chiral stationary phases (CSPs) have proven effective for separating various isomers, even non-chiral ones. molnar-institute.com These polysaccharide-based columns create unique three-dimensional structures that can differentiate between subtle structural variations of analytes, leading to their separation. molnar-institute.com This approach provides a more robust and reproducible method compared to traditional normal-phase chromatography. nih.govmolnar-institute.com

Another powerful, non-chromatographic technique is differential mobility separation (DMS), also known as field asymmetric waveform ion mobility spectrometry (FAIMS). When coupled with LC-MS/MS, DMS can separate isomeric ions in the gas phase based on their different mobilities in high and low electric fields. sciex.com This technique has been successfully used to resolve prostaglandin (B15479496) isomers that are otherwise inseparable by mass spectrometry and difficult to separate by chromatography alone. sciex.com Such an approach could be invaluable for resolving challenging isomer pairs of this compound.

Sample Preparation and Extraction Methods from Biological and Environmental Matrices

The effective extraction of this compound from its source matrix is a critical first step before any instrumental analysis. The choice of method depends heavily on the nature of the sample (e.g., plant tissue, insect gland, water, soil) and the volatility of the compound.

For Biological Matrices (Plants, Insects):

Headspace Solid-Phase Microextraction (HS-SPME): A widely used, solvent-free technique for volatile compounds. A fiber coated with a sorbent material (e.g., polydimethylsiloxane-divinylbenzene, PDMS-DVB) is exposed to the headspace above the sample (e.g., fruit pulp). mdpi.comsepscience.com Volatiles adsorb onto the fiber and are then thermally desorbed directly into the GC injector. mdpi.com This method is simple, automatable, and concentrates analytes, providing high sensitivity. sepscience.com

Dynamic Headspace Collection (Purge and Trap): Air is passed over the biological sample (e.g., a living plant) to entrain emitted volatiles, which are then trapped on an adsorbent material like activated charcoal or Porapak-Q. nih.govnih.gov The trapped compounds are later eluted with a small volume of solvent, such as dichloromethane (B109758) or hexane (B92381). nih.govnih.gov

Solvent Extraction: Direct extraction with an organic solvent is common. For insect pheromone glands or plant tissues, solvents like hexane or ethyl acetate are used to dissolve the volatile compounds. innovareacademics.in For complex biological tissues, Matrix Solid Phase Dispersion (MSPD) can be employed, where the tissue is ground with a solid support material to create a dispersed phase from which analytes are eluted. scispace.com

For Environmental Matrices (Water, Soil):

Solid-Phase Extraction (SPE): For aqueous samples, SPE is a common method. The water sample is passed through a cartridge containing a solid adsorbent (e.g., C18-bonded silica) that retains the organic analytes. scispace.com The analytes are then eluted with a small volume of an organic solvent.

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent like ethyl acetate or chloroform. pjoes.com

Soxhlet Extraction: For solid samples like soil or sediment, Soxhlet extraction provides an exhaustive extraction using an organic solvent. scispace.com

The table below summarizes common extraction techniques.

Table 1: Summary of Extraction Methods for Volatile Acetates

Extraction Technique Matrix Type Principle
HS-SPME Solid, Liquid (Biological) Adsorption of headspace volatiles onto a coated fiber, followed by thermal desorption. mdpi.com
Dynamic Headspace Biological (e.g., Plants) Volatiles are purged from the sample with a gas and trapped on an adsorbent. nih.gov
Solvent Extraction Solid, Liquid (Biological) Direct dissolution of analytes in an organic solvent. innovareacademics.in
Solid-Phase Extraction (SPE) Liquid (Environmental) Analytes from a liquid sample are adsorbed onto a solid phase and then eluted. scispace.com
Liquid-Liquid Extraction (LLE) Liquid (Environmental) Partitioning of analytes between two immiscible liquid phases. pjoes.com

Application of Internal Standards in Volatile Analysis

The use of internal standards is fundamental to achieving accurate and reliable quantification in the analysis of volatile compounds like this compound. An internal standard (IS) is a known quantity of a compound, not present in the original sample, which is added to the sample prior to analysis. tandfonline.com

The primary purpose of an internal standard is to correct for potential variations and errors that can occur during the analytical process. This includes inconsistencies in sample preparation, extraction efficiency, and the volume of sample injected into the GC. tandfonline.com Because the internal standard is subjected to the same conditions as the analyte, any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. The quantification is based on the ratio of the analyte's response to the IS's response, which remains constant even if the absolute signal strengths vary. tandfonline.com

Nonyl acetate is a very common internal standard for the analysis of volatile esters and other semiochemicals due to its chemical similarity to many analytes of interest and its commercial availability. mdpi.comtandfonline.comnih.gov For example, it has been used for:

Quantifying volatile emissions from honey bee colonies. tandfonline.comacadiau.ca

Analyzing aroma compounds in mangoes and pineapples. mdpi.comoup.com

Investigating herbivore-induced plant volatiles in maize. nih.gov

Studying matrix effects in the volatile profiles of grapes and tomatoes. mdpi.com

In practice, a stock solution of the internal standard is prepared, and a precise volume is added to each sample. tandfonline.com For instance, a working solution of nonyl acetate at a concentration of 80 ng/µL might be prepared in the same solvent used for sample extraction (e.g., dichloromethane or hexane). tandfonline.com The use of an IS is a hallmark of robust quantitative methods in chemical ecology and flavor chemistry.

Table 2: Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 5363388
(Z)-6-Nonenyl acetate 5363389
(Z)-3-Nonenyl acetate 71586960
Nonyl acetate 8896
Dichloromethane 6344
Ethyl acetate 8857
Acetonitrile 6342
Hexane 8058
Methanol 887
Acetyl coenzyme A 444493
2-Methyl-1-butanol 7809

Applications of 8 Nonenyl Acetate in Integrated Pest Management Ipm and Ecological Studies

Development of Pheromone-Based Lures and Traps

The chemical compound 8-nonenyl acetate (B1210297) is a component of the sex pheromone of some insect species and plays a significant role in the development of tools for Integrated Pest Management (IPM). medchemexpress.com Pheromone-based lures and traps are key components of IPM strategies, utilized for monitoring pest populations, mass trapping, and mating disruption. ipmguidelinesforgrains.com.aunih.gov The development of these tools relies on the identification and synthesis of species-specific pheromones. nih.gov

The process of developing a pheromone lure involves several stages. Initially, the specific pheromone components, such as 8-nonenyl acetate, are identified from the target insect. medchemexpress.com These are then synthesized in a laboratory setting. nih.gov The synthetic pheromone is subsequently incorporated into a dispenser, which is designed to release the compound at a controlled rate over a specific period. Research has shown that various materials, including polyethylene (B3416737) vials and rubber septa, can be effective as dispensers, with the choice of material influencing the uniformity and duration of the pheromone release. guildhe.ac.uk

The effectiveness of a pheromone lure is determined by several factors, including the purity of the synthetic pheromone, the loading dose within the dispenser, and the release rate. guildhe.ac.uk Field trials are essential to optimize these parameters and to select the most effective trap design for capturing the target pest. usda.govuliege.be For instance, studies on the saddle gall midge, Haplodiplosis marginata, have demonstrated that increasing the loading of its major pheromone component, (R)-2-nonyl butyrate, in the dispenser leads to increased attractiveness of the traps. guildhe.ac.uk

Pheromone-baited traps are a highly sensitive method for detecting the presence of pest insects, even at low population densities. ipmguidelinesforgrains.com.au This early detection capability is crucial for timing control measures effectively. syntechresearch.com Furthermore, because pheromones are species-specific, these traps have a minimal impact on non-target organisms, including beneficial insects. nih.govsyntechresearch.com

Below is a table summarizing key aspects of pheromone lure development:

FeatureDescriptionResearch Finding
Dispenser Type The material used to hold and release the pheromone.Polyethylene vials and rubber septa have been shown to be effective, with polyethylene providing a more uniform release. guildhe.ac.uk
Pheromone Loading The amount of synthetic pheromone in the dispenser.Higher pheromone loads generally result in increased trap captures. guildhe.ac.uk
Lure Longevity The duration for which the lure effectively releases the pheromone.Lures can be designed to remain active for several weeks, reducing maintenance costs. gre.ac.uk
Trap Design The physical structure of the trap used to capture the insects.Different trap designs (e.g., delta traps, sticky traps) are tested for efficacy with specific pests. usda.govuliege.be

Implementation in Mating Disruption Strategies

Mating disruption is a powerful IPM technique that utilizes synthetic pheromones, including those containing this compound, to prevent male insects from locating females, thereby disrupting the reproductive cycle. ipmguidelinesforgrains.com.aunih.gov This method involves saturating a large area with a high concentration of the synthetic pheromone. The abundance of the synthetic pheromone in the environment makes it difficult for males to follow the natural pheromone plumes released by females, effectively preventing mating. nih.gov

The successful implementation of mating disruption relies on several factors. The pheromone dispensers must be deployed throughout the target area before the emergence of the adult pest population. ipmguidelinesforgrains.com.au The density of these dispensers is a critical parameter that needs to be optimized for different pests and environmental conditions. researchgate.net

Mating disruption offers several advantages over conventional insecticide applications. It is highly specific to the target pest, preserving populations of beneficial insects and other non-target organisms. nih.govnih.gov This specificity also reduces the risk of secondary pest outbreaks. ipmguidelinesforgrains.com.au Furthermore, because it is a behavior-modifying technique rather than a lethal one, the selection pressure for resistance development is considered to be lower than with traditional insecticides. usda.gov

Research has demonstrated the effectiveness of mating disruption for a variety of lepidopteran pests. nih.gov The United States Environmental Protection Agency (EPA) has approved numerous lepidopteran female sex pheromones as active ingredients for pest control, highlighting the acceptance and success of this strategy. nih.gov

The following table outlines key considerations for implementing mating disruption strategies:

FactorDescriptionImplication for Efficacy
Dispenser Density The number of pheromone dispensers per unit area.Must be sufficient to create a uniform pheromone cloud that masks natural plumes. researchgate.net
Timing of Application When the dispensers are placed in the field.Must precede the flight period of the adult males to be effective. ipmguidelinesforgrains.com.au
Area-Wide Management The scale of the treatment area.More effective when applied over large, contiguous areas. ipmguidelinesforgrains.com.au
Pest Population Density The number of pests present.Less effective at very high pest population densities. usda.gov

Research on Resistance Development to Semiochemical-Based Control

While semiochemical-based control methods like mating disruption are generally considered to pose a lower risk for resistance development compared to conventional insecticides, the potential for insects to evolve resistance is an area of ongoing research. usda.goveasletters.com Resistance to semiochemicals can manifest in several ways, including changes in the insect's behavior, alterations in the olfactory receptors, or enhanced metabolic degradation of the pheromone. nih.govresearchgate.net

Behavioral resistance might involve males developing the ability to discriminate between the high concentrations of synthetic pheromones used in mating disruption and the nuanced plumes released by females. nih.gov This could involve a shift in their sensitivity to different components of the pheromone blend. nih.gov

At the physiological level, resistance could arise from mutations in the genes that code for olfactory receptors, making them less sensitive to the synthetic pheromone. researchgate.net This would reduce the "sensory overload" effect of mating disruption. Another potential mechanism is the evolution of enzymes that can more rapidly break down the pheromone molecules, either at the antennae or within the insect's body. researchgate.net

Studies on insecticide resistance have shown that insects have a remarkable capacity to adapt to chemical pressures in their environment. easletters.comnih.gov The mechanisms of resistance to insecticides, such as target-site insensitivity and metabolic resistance, provide a framework for understanding how resistance to semiochemicals might evolve. nih.govresearchgate.net

Monitoring for signs of resistance is crucial for the long-term sustainability of pheromone-based control strategies. This can involve tracking the efficacy of mating disruption programs over time and conducting laboratory bioassays to assess the sensitivity of pest populations to the synthetic pheromone.

Environmental Impact Assessment of this compound Applications

The use of this compound and other semiochemicals in IPM is generally regarded as environmentally friendly. nih.govuliege.be These compounds are naturally occurring, biodegradable, and used in very small quantities compared to conventional pesticides. uliege.be Their high species-specificity means that they have little to no direct impact on non-target organisms, including pollinators, predators, and parasitoids. syntechresearch.com

The environmental benefits of using pheromones are a key driver for their adoption in IPM programs. By reducing the reliance on broad-spectrum insecticides, pheromone-based strategies help to mitigate the negative environmental consequences associated with pesticide use, such as water contamination, soil degradation, and harm to wildlife. osu.edu Organic agriculture, which prohibits the use of synthetic pesticides, often relies on methods like pheromone trapping and mating disruption for pest control. osu.edu

Future Directions and Emerging Research Avenues for 8 Nonenyl Acetate

Investigation of Unexplored Biological Functions

While 8-nonenyl acetate (B1210297) is primarily recognized for its role as a sex pheromone component in various insect species, its full range of biological functions remains largely uncharted territory. Future research will likely focus on uncovering novel roles for this compound beyond sexual communication. This could include investigating its potential as an attractant for other beneficial insects, a repellent for certain pest species, or its involvement in other intraspecific or interspecific signaling pathways.

For instance, some studies have hinted at the possibility of pheromone components having secondary functions, such as influencing aggregation, alarm responses, or even having antimicrobial properties. tjnpr.org Exploring these potential functions of 8-nonenyl acetate could lead to the development of new, multifaceted pest control strategies. Furthermore, understanding the complete biological profile of this compound is crucial for predicting and mitigating any unintended ecological consequences of its large-scale application.

Integration of Omics Technologies in Chemoreception Research

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is set to revolutionize the study of insect chemoreception. mdpi.com These powerful tools can provide a comprehensive, system-wide view of the molecular processes involved in the detection and processing of chemical signals like this compound. mdpi.com

Future research will increasingly integrate these technologies to:

Identify and characterize the specific olfactory receptors (ORs) in target pests that bind to this compound. This knowledge is fundamental for understanding the specificity of the pheromone response and could enable the design of more potent and selective synthetic analogues.

Unravel the neural pathways that are activated upon detection of this compound, from the peripheral sensory neurons to the higher processing centers in the insect brain. frontiersin.org

Investigate the genetic and physiological factors that influence an insect's sensitivity and behavioral response to this pheromone. mdpi.com

By combining omics data with traditional behavioral assays, researchers can build detailed models of the entire chemosensory system. nih.gov This "reverse chemical ecology" approach will not only deepen our fundamental understanding of insect communication but also provide new targets for the development of novel pest management tools. frontiersin.org

Green Chemistry Approaches for Sustainable Synthesis

The chemical synthesis of insect pheromones, including this compound, has traditionally relied on methods that can be costly and generate hazardous waste. mdpi.comnih.gov A major focus of future research is the development of "green chemistry" approaches to synthesize these compounds in a more sustainable and environmentally friendly manner. mdpi.comsynthiaonline.com

Key areas of innovation include:

Biocatalysis: Utilizing enzymes or whole-cell systems to carry out specific steps in the synthetic pathway. era-learn.eu This can lead to higher selectivity, milder reaction conditions, and reduced use of toxic reagents. synthiaonline.com

Use of Renewable Feedstocks: Exploring the use of plant-based oils and other renewable resources as starting materials for pheromone synthesis, reducing the reliance on petroleum-based feedstocks. usda.gov Transgenic plants are being engineered to produce pheromone precursors, which can then be easily converted to the final product. usda.gov

Process Intensification: Developing more efficient synthetic routes with fewer steps and higher yields, minimizing energy consumption and waste generation. nih.gov

These green chemistry initiatives will not only make the production of this compound more economical but also align its use with the principles of sustainable agriculture. ainia.com

Development of Novel Delivery Systems for Semiochemicals

The effective application of semiochemicals like this compound in the field depends heavily on the development of efficient and reliable delivery systems. researchgate.net Future research in this area is focused on creating novel formulations that can provide a controlled and sustained release of the pheromone over an extended period. wur.nl

Emerging technologies include:

Nanotechnology: Encapsulating the pheromone in nanoparticles, nanofibers, or nanogels can protect it from degradation by environmental factors such as sunlight and rain, and allow for a more precise and prolonged release. iipseries.orgresearchgate.netd-nb.info

Biodegradable Polymers: Using biodegradable materials for dispensers and lures minimizes plastic waste in the environment.

Smart Delivery Systems: Developing systems that can release the pheromone in response to specific environmental triggers, such as temperature or humidity, or at specific times of the day to coincide with pest activity.

These advancements in delivery technology will enhance the efficacy and practicality of using this compound for mating disruption and other pest management tactics, making them more accessible and affordable for growers. scielo.org.co

Climate Change Impact on Pheromone Efficacy and Production

Climate change is predicted to have a significant impact on insect populations and their chemical communication systems. researchgate.net Understanding how rising temperatures and altered atmospheric CO2 levels will affect the production, stability, and perception of pheromones like this compound is a critical area for future research. uliege.benih.gov

Studies will need to investigate:

The effect of temperature on the biosynthesis and emission of this compound by insects, as well as on the stability of the compound in the environment. researchgate.net Higher temperatures could potentially lead to faster degradation of the pheromone, reducing its effectiveness. researchgate.net

The influence of elevated CO2 levels on the host plants of insect pests, which could indirectly affect pheromone production if precursors are derived from the plant. uliege.beumons.ac.be

Changes in insect behavior and sensitivity to pheromones in response to altered climatic conditions. cabidigitallibrary.orgijcmas.com Some studies suggest that elevated CO2 can reduce the responsiveness of some insects to alarm pheromones. umons.ac.be However, research on the attraction of certain moth species to their sex pheromones showed no negative impact from increased CO2 levels. slu.se

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Nonenyl Acetate in laboratory settings?

  • Methodology: this compound is synthesized via Z-selective cross metathesis using ruthenium-based catalysts (e.g., Grubbs catalysts). Key steps include reacting terminal olefins (e.g., 5-decene isomers) with this compound precursors under inert conditions. Purification involves column chromatography or distillation to isolate the product from homodimers (e.g., compound 12) . Reaction optimization includes temperature control (typically 40–60°C) and catalyst loading adjustments to minimize secondary metathesis .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • Methodology:

  • IR Spectroscopy : Identify ester carbonyl peaks (C=O stretch at ~1740 cm⁻¹) and acetate C-O stretches (1230–1050 cm⁻¹) .
  • GC-MS : Confirm molecular weight (MW 184.28 g/mol) and fragmentation patterns using electron ionization (EI) modes. Compare retention indices with NIST reference data .
  • NMR : Use 1^1H NMR to resolve olefinic protons (δ 5.3–5.4 ppm, multiplet) and acetate methyl protons (δ 2.0 ppm, singlet) .

Q. What experimental parameters influence the purity of this compound during synthesis?

  • Methodology: Critical parameters include catalyst selectivity (e.g., Z-selective catalysts reduce homodimer formation), solvent polarity (non-polar solvents like toluene favor metathesis), and reaction time (shorter durations minimize isomerization). Post-synthesis, silica gel chromatography with hexane/ethyl acetate gradients effectively separates target compounds from byproducts .

Advanced Research Questions

Q. How do catalyst systems influence Z-selectivity and homodimer formation in this compound synthesis?

  • Methodology: Chelated ruthenium catalysts (e.g., catalyst 5) enhance Z-selectivity (>80%) by stabilizing transition states during ethenolysis. In contrast, non-chelated catalysts (e.g., catalyst 3) exhibit lower selectivity due to unhindered olefin rotation. Homodimerization (e.g., compound 12) is minimized using low catalyst loading (1–2 mol%) and controlled stoichiometry of reactants. Mechanistic studies suggest homodimers form via methylidene intermediates, which can be quantified via GC-MS .

Q. What statistical approaches resolve contradictions in reaction yield data for this compound?

  • Methodology: Multivariate analysis (e.g., ANOVA or Design of Experiments) identifies key variables (temperature, catalyst type, solvent) affecting yield discrepancies. For example, a central composite design (CCD) optimizes yield by modeling interactions between variables. Contradictions in literature data (e.g., varying Z-selectivity reports) are addressed through sensitivity analysis, comparing reaction conditions and catalyst batches .

Q. How can computational modeling predict reaction pathways and byproduct formation in this compound synthesis?

  • Methodology: Density Functional Theory (DFT) calculations simulate transition states and energy barriers for metathesis pathways. For instance, modeling the interaction between ruthenium carbenes and olefin substrates reveals why cis-5-decene yields higher Z-selectivity than trans-isomers. Computational tools (e.g., Gaussian or ORCA) also predict homodimerization energetics, guiding experimental design to suppress byproducts .

Q. What advanced analytical techniques detect trace impurities in this compound?

  • Methodology: High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) identifies homodimers (e.g., m/z 368.56 for [M+H]⁺). Chiral HPLC with polar stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves stereoisomers. Accelerated stability testing (40°C/75% RH for 6 months) coupled with LC-MS monitors degradation products, such as hydrolyzed 8-nonenol .

Methodological Notes

  • Data Validation : Cross-reference spectral data with NIST Chemistry WebBook for accuracy .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous chemical handling (e.g., acetonitrile solutions stored at -20°C) .
  • Reproducibility : Publish raw datasets (e.g., chromatograms, NMR spectra) as supplementary materials to enhance transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.